1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a morpholine ring substituted with a methyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 4-methylmorpholine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction is usually performed in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- (4-methylmorpholin-2-yl)methanamine
Comparison: 1-[(4-methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a morpholine and a triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and a broader range of reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15N5O |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1-[(4-methylmorpholin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H15N5O/c1-12-2-3-14-7(4-12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChI Key |
VIAKRCDQEZOQIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.